

# Methyl heptanoate chemical properties and structure

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## Compound of Interest

Compound Name: Methyl heptanoate

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An In-depth Technical Guide to **Methyl Heptanoate**: Chemical Properties and Structure

## Abstract

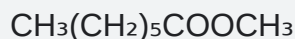
**Methyl heptanoate** (C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>) is a fatty acid ester recognized for its characteristic fruity aroma. [1][2] This document provides a comprehensive overview of its chemical structure, core physicochemical properties, synthesis protocols, and key applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.

## Chemical Structure and Identification

**Methyl heptanoate** is the methyl ester of heptanoic acid.[3][4] Its structure consists of a seven-carbon heptanoyl group attached to a methoxy group via an ester linkage. This simple aliphatic structure is responsible for its characteristic physical and chemical properties.

- IUPAC Name: **methyl heptanoate**[3]
- Synonyms: Methyl enanthate, Heptanoic acid methyl ester, Methyl n-heptanoate
- Molecular Formula: C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>
- SMILES: CCCCCCC(=O)OC
- InChI Key: XNCNNDVCAUWAIT-UHFFFAOYSA-N

## Methyl Heptanoate Structure

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Caption: Chemical Structure of **Methyl Heptanoate**.

## Physicochemical Properties

**Methyl heptanoate** is a colorless to pale yellow liquid at room temperature. It is characterized by a strong, fruity odor, sometimes described as being similar to orris or currant. Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
Molecular Weight	144.21 g/mol	
Appearance	Colorless to pale yellow liquid	
Density	0.87 g/mL at 25 °C (lit.) 0.880 g/cm <sup>3</sup> at 20 °C	
Boiling Point	171-173 °C (lit.)	
Flash Point	52 °C (125.6 °F) - closed cup	
Refractive Index	n <sub>20</sub> /D 1.411 (lit.)	
Solubility	Practically insoluble in water; soluble in ethanol & organic solvents	
CAS Number	106-73-0	
FEMA Number	2705	

## Spectroscopic Data

Detailed spectroscopic data are available for **methyl heptanoate**, which are crucial for its identification and structural elucidation. Available spectra include:

- Infrared (IR) Spectroscopy: FTIR, ATR-IR, and Vapor Phase IR spectra are available from various databases.
- Mass Spectrometry (MS): Electron ionization mass spectra are well-documented and accessible through resources like the NIST Chemistry WebBook and ChemicalBook.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data are available for structural confirmation.

## Synthesis of Methyl Heptanoate

**Methyl heptanoate** can be synthesized via several methods. A common laboratory-scale preparation involves the Fischer esterification of heptanoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or hydrochloric acid ( $\text{HCl}$ ). An alternative documented procedure is detailed below.

## Experimental Protocol: Synthesis from Heptanoic Acid

This protocol describes the synthesis of **methyl heptanoate** from heptanoic acid using 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole as a condensing agent.

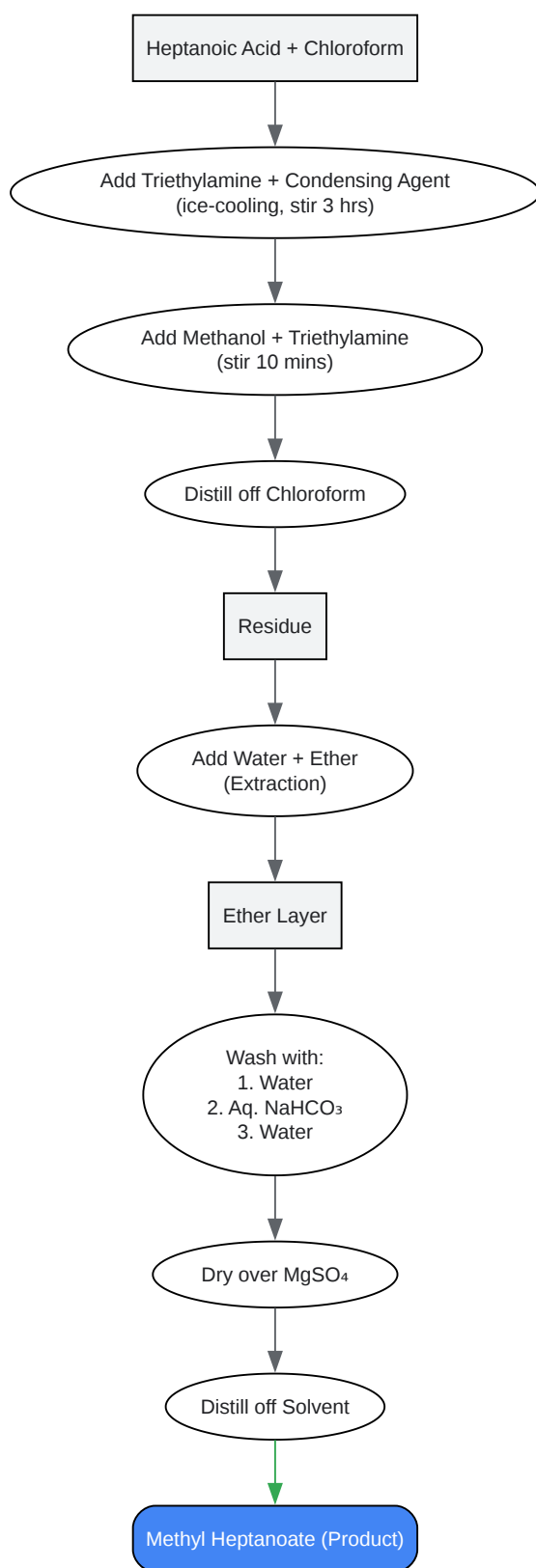
Materials:

- Heptanoic acid (1.30 g)
- Chloroform (15 ml)
- Triethylamine
- 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole (3.44 g)
- Methanol (0.61 ml)
- Ether

- Water
- Aqueous sodium hydrogen carbonate
- Anhydrous magnesium sulfate

Procedure:

- Dissolve heptanoic acid (1.30 g) in chloroform (15 ml).
- Cool the mixture under ice-cooling and add triethylamine, followed by 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole (3.44 g).
- Stir the mixture for 3 hours.
- To the resulting solution, add methanol (0.61 ml) and triethylamine (1.40 ml), which will cause an exothermic reaction.
- After stirring for 10 minutes, distill off the chloroform.
- To the residue, add water and ether for extraction.
- Wash the ether layer sequentially with water, an aqueous sodium hydrogen carbonate solution, and finally water again.
- Dry the ether layer over anhydrous magnesium sulfate.
- Distill off the solvent to yield the final product, **methyl heptanoate** (1.25 g).



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Caption: Experimental workflow for the synthesis of **methyl heptanoate**.

## Safety and Handling

**Methyl heptanoate** is classified as a Category 3 flammable liquid and vapor. Standard laboratory safety precautions should be observed during its handling.

- Hazard Statements: H226 (Flammable liquid and vapour).
- Precautionary Statements:
  - P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
  - P233: Keep container tightly closed.
  - P280: Wear protective gloves, eye protection, and face protection.
- First Aid:
  - Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
  - Eye Contact: Rinse cautiously with water for several minutes.
  - Inhalation: Move person into fresh air.
- Storage: Store in a well-ventilated place and keep cool. The recommended storage temperature is often at room temperature or refrigerated (0-8 °C).

## Applications

**Methyl heptanoate** is a versatile compound with applications across several industries due to its pleasant aroma, flavor profile, and utility as a chemical intermediate.

- Flavors and Fragrances: It is widely used as a flavoring agent in food products to impart a sweet, fruity taste reminiscent of apples or currants. It is also a component in fragrances for cosmetics and personal care products.

- Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of other organic chemicals, including pharmaceuticals and agrochemicals.
- Analytical Standard: **Methyl heptanoate** may be used as an external standard for the extraction and quantification of aroma compounds in various matrices using gas chromatography techniques.

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- To cite this document: BenchChem. [Methyl heptanoate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153116#methyl-heptanoate-chemical-properties-and-structure]

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